Methyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound characterized by the molecular formula C10H12O3 and a molar mass of approximately 180.20 g/mol. It features a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetate moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, serving as an intermediate in various
Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester, also known as (4-hydroxymethylphenoxy)acetic acid methyl ester, can be synthesized through various methods, including:
The presence of the reactive functional groups (ester, hydroxyl) allows for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules relevant in various research fields.
This compound has been investigated for its potential applications in various areas of biomedical research:
(4-Hydroxymethylphenoxy)acetic acid methyl ester can be used as a:
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that methyl 2-[4-(hydroxymethyl)phenoxy]acetate exhibits various biological activities. It has been studied for its potential anticancer properties, particularly in the context of derivatives that incorporate different substituents on the aromatic ring. Its structural features may enhance the interaction with biological targets, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing methyl 2-[4-(hydroxymethyl)phenoxy]acetate:
Methyl 2-[4-(hydroxymethyl)phenoxy]acetate finds applications in:
Interaction studies have shown that methyl 2-[4-(hydroxymethyl)phenoxy]acetate can engage with various biological targets, influencing pathways related to cell proliferation and apoptosis. These interactions are often assessed through in vitro assays, which help elucidate its mechanisms of action and potential therapeutic benefits .
Methyl 2-[4-(hydroxymethyl)phenoxy]acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 2-(4-(hydroxymethyl)phenyl)acetate | 0.94 | Ethyl instead of methyl group |
| Methyl 2-(2-(hydroxymethyl)phenyl)acetate | 0.92 | Hydroxymethyl group positioned differently |
| 4-(2-Methoxy-2-oxoethyl)benzoic acid | 0.92 | Contains a methoxy group instead of hydroxymethyl |
| Methyl 2-(3-(hydroxymethyl)phenyl)acetate | 0.94 | Hydroxymethyl group at a different position |
The uniqueness of methyl 2-[4-(hydroxymethyl)phenoxy]acetate lies in its specific arrangement of functional groups, which may confer distinct biological properties compared to these similar compounds.
Irritant